2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6/c1-10-7-13(20-9-19-10)23-3-5-24(6-4-23)14-8-12(15(16,17)18)21-11(2)22-14/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXQWGBVEBILMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant findings from recent studies.
Chemical Structure and Properties
The compound's structure features a pyrimidine core with various substituents, including a trifluoromethyl group and a piperazine moiety. The molecular formula is , with a molecular weight of approximately 345.34 g/mol.
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on cancer cells and potential as an antimicrobial agent.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown the ability to inhibit cell proliferation in various cancer cell lines. A notable study indicated that certain pyrimidine nucleoside analogs significantly inhibited cell migration and invasion in A431 vulvar epidermal carcinoma cells, suggesting a promising avenue for further research on this compound's efficacy against cancer .
Antimicrobial Properties
In addition to anticancer activity, the compound has been explored for its antimicrobial effects. Research into related pyrimidine derivatives has revealed potential activity against pathogenic bacteria, indicating that modifications to the pyrimidine structure can enhance antibacterial properties .
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within cells. The piperazine ring is known for its ability to modulate receptor activity and enzyme functions, which may contribute to the compound's therapeutic effects .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions. One common method includes the reaction of appropriate piperazine derivatives with substituted pyrimidines under controlled conditions. For example, the reaction conditions often involve solvents such as dichloromethane and require careful temperature regulation to optimize yield .
Synthesis Table
| Step | Reactants | Condition | Yield |
|---|---|---|---|
| 1 | Piperazine derivative + Pyrimidine | Methylene dichloride, 30°C | 89.8% |
| 2 | Intermediate + Triethylamine | Overnight stirring at room temperature | 85% |
Case Studies
A case study involving the application of similar compounds highlighted their effectiveness in inhibiting tumor growth in xenograft models. The results indicated a dose-dependent response, reinforcing the need for further exploration into dosage optimization for therapeutic use .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table highlights key structural differences and similarities between the target compound and its analogs:
Physical and Chemical Properties
- Boiling Points : The tert-butyl derivative (363.3°C at 760 mmHg) has a higher boiling point than the target compound (estimated lower due to reduced bulk) .
- Solubility : Piperazine-containing compounds (e.g., CAS 845616-55-9) exhibit moderate water solubility, while thiophene derivatives (CAS 2034602-66-7) may have lower solubility due to hydrophobic sulfur .
- Stability : Trifluoromethyl groups generally enhance metabolic stability across all analogs .
Q & A
Q. Q1. What are the established synthetic routes for 2-methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine, and what are the critical reaction conditions?
Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key steps include:
- Piperazine Functionalization : Reacting 6-methylpyrimidin-4-amine with a piperazine derivative under Buchwald-Hartwig amination conditions (Pd catalysis, 80–100°C, 12–24 hours) to form the piperazine-pyrimidine core .
- Trifluoromethyl Introduction : Using trifluoromethylation agents (e.g., CFCu) or pre-functionalized trifluoromethyl precursors in a Suzuki-Miyaura coupling .
- Final Coupling : Combining intermediates via SNAr (nucleophilic aromatic substitution) at elevated temperatures (100–120°C) in polar aprotic solvents (DMF or DMSO) .
Critical factors include temperature control, catalyst loading (e.g., 5–10 mol% Pd), and inert atmosphere to prevent side reactions.
Q. Q2. How can structural elucidation of this compound be performed using crystallographic methods?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystallization : Use vapor diffusion with solvents like DCM/hexane or methanol/water to grow high-quality crystals .
- Data Collection : Employ a synchrotron or Cu-Kα radiation source (λ = 1.5418 Å) for high-resolution data.
- Refinement : Use SHELX software (e.g., SHELXL) for structure solution and refinement. Key parameters include R-factor (<5%), thermal displacement ellipsoids, and hydrogen bonding networks .
For non-crystalline samples, complementary techniques like F NMR and HRMS are recommended to confirm trifluoromethyl positioning .
Advanced Research Questions
Q. Q3. How can researchers optimize synthetic yield while minimizing impurities such as regioisomers or dehalogenation byproducts?
Methodological Answer:
- Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediate formation and adjust reaction kinetics .
- Byproduct Mitigation : For regioisomers, employ directing groups (e.g., nitro or amino substituents) to control substitution patterns. For dehalogenation, replace Pd catalysts with Ni-based systems in trifluoromethyl coupling steps .
- Purification : Combine column chromatography (silica gel, hexane/EtOAc gradient) with recrystallization (ethanol/water) to isolate the target compound from impurities like unreacted piperazine or trifluoromethyl precursors .
Q. Q4. What strategies are effective for resolving contradictions in reported bioactivity data (e.g., conflicting IC50_{50}50 values) across studies?
Methodological Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., kinase inhibitors for enzymatic assays) and ensure consistent cell lines/passage numbers .
- Data Normalization : Account for batch-to-batch variability in compound purity (e.g., HPLC purity >98%) and solvent effects (DMSO concentration ≤0.1%) .
- Mechanistic Follow-Up : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinities, bypassing indirect activity assays .
Q. Q5. How can environmental fate studies be designed to assess the compound’s persistence and transformation products?
Methodological Answer:
- Abiotic Degradation : Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH 7–9, UV light at 254 nm) and analyze products via LC-QTOF-MS .
- Biotic Degradation : Use OECD 301B Ready Biodegradability Test with activated sludge, monitoring parent compound depletion and metabolite formation (e.g., piperazine cleavage products) .
- Computational Modeling : Apply EPI Suite to predict logP (lipophilicity) and BioHCwin for biodegradation half-life, guiding experimental prioritization .
Q. Q6. What computational approaches are suitable for predicting binding modes of this compound with biological targets (e.g., kinases)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., PDB: 2ITO for kinase domains). Optimize trifluoromethyl interactions via fluorine mapping .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on piperazine-pyrimidine flexibility and solvent accessibility of the trifluoromethyl group .
- Free Energy Calculations : Apply MM/GBSA to quantify binding energy contributions, prioritizing residues within 4 Å of the compound .
Data Contradiction Analysis
Q. Q7. How should researchers address discrepancies in reported solubility and stability profiles of this compound?
Methodological Answer:
- Solubility Reassessment : Perform shake-flask method in PBS (pH 7.4) and biorelevant media (FaSSIF/FeSSIF) at 25°C and 37°C. Compare with published data using identical analytical methods (e.g., UV-Vis at λ 270 nm) .
- Stability Studies : Conduct forced degradation (40°C/75% RH for 4 weeks) and monitor via UPLC-PDA. Identify degradation pathways (e.g., hydrolysis at the piperazine linkage) using HRMS/MS .
- Inter-laboratory Collaboration : Share samples with independent labs to validate findings and identify methodological variables (e.g., sonication time in solubility assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
